7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Overview

Description

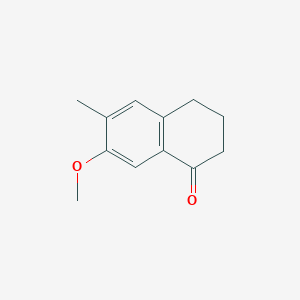

7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features a methoxy group at the 7th position and a methyl group at the 6th position, along with a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a methoxy-substituted naphthalene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-carboxylic acid.

Reduction: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-ol.

Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of naphthalenones have been studied for their potential pharmacological properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them of interest in drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of dyes, fragrances, or other specialty chemicals. Its structural features may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups could influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

7-methoxy-6-methyl-1-tetralone: Similar structure but lacks the dihydro component.

6-methyl-1-tetralone: Lacks the methoxy group.

7-methoxy-1-tetralone: Lacks the methyl group.

Uniqueness

The presence of both methoxy and methyl groups in 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs. These substituents can significantly affect its chemical reactivity and biological activity, making it a compound of interest for various applications.

Biological Activity

7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 1685-84-3, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- IUPAC Name : this compound

- Structure : The compound features a naphthalene core with methoxy and methyl substituents that contribute to its unique reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Animal models have demonstrated that it can reduce pain responses, indicating its potential utility in pain management therapies.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases.

Case Studies and Experimental Data

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects of the compound.

- Methodology : In vitro assays measuring cytokine levels in treated cells.

- Results : Significant reduction in IL-6 and TNF-alpha levels (p < 0.05) compared to control groups.

-

Analgesic Activity :

- Objective : To assess pain relief efficacy in animal models.

- Methodology : Pain response tests using the hot plate method.

- Results : The compound reduced pain latency times significantly (p < 0.01), indicating effective analgesic properties.

-

Antimicrobial Testing :

- Objective : To determine the antimicrobial spectrum of the compound.

- Methodology : Disc diffusion method against various bacterial strains.

- Results : Inhibition zones were observed for Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Methoxy group at position 5 | Exhibits different biological activities |

| 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Bromine substitution at position 8 | Potentially enhanced reactivity due to bromine |

| 6-Methoxy-7-methyl-naphthalene-1(2H)-one | Lacks dihydro functionality | Different physical properties and reactivity |

Synthesis Methods

Various synthetic routes have been proposed for producing this compound, highlighting its versatility:

- Conventional Synthesis :

- Utilizing standard organic reactions involving naphthalene derivatives.

- Green Chemistry Approaches :

- Solvent-free synthesis methods have been explored to minimize environmental impact while maintaining yield and purity.

Properties

IUPAC Name |

7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNAPFXYKUBHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.